N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide
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Overview
Description
N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Mechanism of Action
Target of Action
The primary target of N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide, also known as GNF-Pf-3644, is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) . This target plays a significant role in the resistance of Plasmodium falciparum to antimalarial compounds .
Mode of Action
GNF-Pf-3644 interacts with its target, pfmfr3, in a way that disrupts the normal function of the transporter. This disruption leads to decreased sensitivity to certain antimalarial compounds that have a mitochondrial mechanism of action . Mutations in pfmfr3 provide no protection against compounds that act in the food vacuole or the cytosol .
Biochemical Pathways
The interaction of GNF-Pf-3644 with pfmfr3 affects the mitochondrial transport pathways in Plasmodium falciparum . This disruption can lead to decreased sensitivity to certain antimalarial compounds, suggesting that GNF-Pf-3644 may affect the same biochemical pathways as these compounds .
Result of Action
The molecular and cellular effects of GNF-Pf-3644’s action primarily involve the disruption of normal mitochondrial transport in Plasmodium falciparum . This disruption can lead to decreased sensitivity to certain antimalarial compounds, suggesting that GNF-Pf-3644 may induce a state of drug resistance in the parasites .
Biochemical Analysis
Biochemical Properties
It has been found that the compound interacts with the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3), which is predicted to encode a member of the major facilitator superfamily (MFS) . This interaction suggests that the compound may play a role in the transport of substances across cell membranes.
Cellular Effects
It has been observed that the compound can affect the sensitivity of cells to certain antimalarial compounds . This suggests that the compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that the compound does not directly inhibit cytochrome bc1, indicating a different mechanism of action
Metabolic Pathways
Given its interaction with the pfmfr3 transporter , it is possible that the compound may interact with enzymes or cofactors involved in transport processes.
Transport and Distribution
N-((4-(2,5-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is likely transported and distributed within cells and tissues via the pfmfr3 transporter
Subcellular Localization
It has been found that the pfmfr3 transporter, with which the compound interacts, localizes to the parasite mitochondrion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone.
Introduction of the thiophene ring: This step involves the reaction of a thiophene derivative with the pyrazole intermediate.
Formation of the triazole ring: This is typically done through a cyclization reaction involving an azide and an alkyne.
Final coupling reactions: The final product is obtained by coupling the triazole intermediate with the thiophene-2-carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biology: It can be used as a probe to study biological pathways and interactions.
Materials Science: The compound’s properties may make it useful in the development of new materials with specific electronic or optical characteristics.
Industry: It can be used in the synthesis of other complex organic molecules or as a catalyst in certain reactions.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide: Another antimicrobial agent with a similar structure.
Properties
IUPAC Name |
N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N6O3S3/c1-20-8-9-21(2)25(16-20)37-29(18-33-31(40)28-7-5-15-43-28)34-35-32(37)44-19-30(39)38-26(22-10-12-23(41-3)13-11-22)17-24(36-38)27-6-4-14-42-27/h4-16,26H,17-19H2,1-3H3,(H,33,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDAENUFYYZPOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)C6=CC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N6O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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